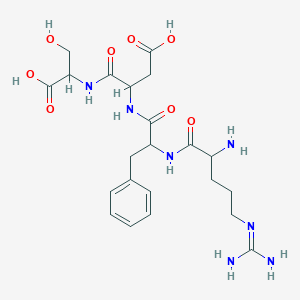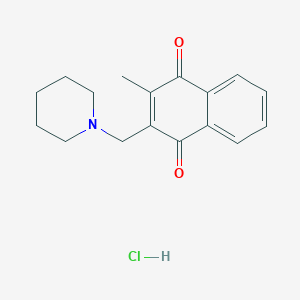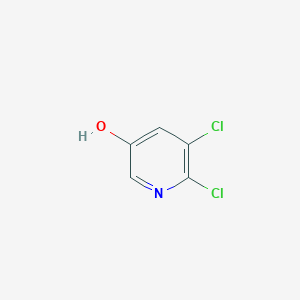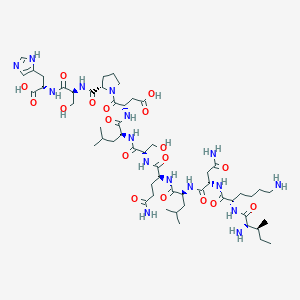
2-Bromo-5-phenylpyridine
概要
説明
Synthesis Analysis
The synthesis of 2-Bromo-5-phenylpyridine and related compounds often involves direct bromination or metal-catalyzed coupling reactions. For instance, a straightforward synthesis approach for brominated bipyridines, which are structurally similar to 2-Bromo-5-phenylpyridine, uses direct bromination of bipyridine hydrobromide salt or radical decarboxylative bromination of acid chlorides (Romero & Ziessel, 1995). Additionally, Stille coupling and subsequent reactions have been developed for the efficient synthesis of brominated bipyridines, showcasing the versatility of synthetic strategies for such compounds (Schwab, Fleischer, & Michl, 2002).
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-phenylpyridine derivatives is characterized by planar arrangements and potential for π-π interactions, as evidenced in compounds with similar bromopyridine frameworks. These structural features are crucial for understanding their chemical behavior and applications in coordination chemistry and material science (Quah, Hemamalini, & Fun, 2010).
Chemical Reactions and Properties
2-Bromo-5-phenylpyridine undergoes various chemical reactions, including coupling reactions, which are instrumental in synthesizing complex organic compounds. For instance, palladium-catalyzed amination reactions of bromopyridines lead to the formation of diverse pyridine derivatives, highlighting the compound's reactivity and utility in organic synthesis (Wang et al., 2011).
Physical Properties Analysis
The physical properties of 2-Bromo-5-phenylpyridine derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular geometry and intermolecular interactions. X-ray crystallography studies reveal that these compounds often exhibit significant non-covalent interactions, including hydrogen bonding and π-π stacking, which affect their physical properties and crystalline forms (Safin et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-Bromo-5-phenylpyridine, such as reactivity towards nucleophiles or electrophiles, are pivotal for its applications in synthesis. The bromo substituent makes it a versatile building block for cross-coupling reactions, which are foundational in constructing complex organic molecules and polymers (Song et al., 2004).
科学的研究の応用
-
Insecticidal Activity
- Field : Agricultural Science
- Application : 2-Phenylpyridine derivatives, including 2-Bromo-5-phenylpyridine, have been used in the development of new heterocyclic compounds with high insecticidal activity .
- Method : A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions .
- Results : The compounds exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L .
-
Drug Synthesis
- Field : Pharmaceutical Research
- Application : 2-Bromo-5-phenylpyridine is used in drug synthesis.
- Method : The specific methods of application or experimental procedures are not provided in the source.
- Results : The outcomes of these syntheses are not specified in the source.
-
Material Science
- Field : Material Science
- Application : 2-Bromo-5-phenylpyridine is used in material science.
- Method : The specific methods of application or experimental procedures are not provided in the source.
- Results : The outcomes of these applications are not specified in the source.
-
Catalysis
- Field : Chemical Engineering
- Application : 2-Bromo-5-phenylpyridine is used in catalysis.
- Method : The specific methods of application or experimental procedures are not provided in the source.
- Results : The outcomes of these applications are not specified in the source.
-
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Biochemistry
- Application : 2-Bromo-5-phenylpyridine has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Method : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .
-
Synthesis of Pyridinium Salts
- Field : Organic Chemistry
- Application : 2-Bromo-5-phenylpyridine can be used in the synthesis of structurally diverse pyridinium salts .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these syntheses are not specified in the source .
-
Synthesis of Natural Products and Bioactive Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : Structurally diverse pyridinium salts, including 2-Bromo-5-phenylpyridine, are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these syntheses are not specified in the source .
-
Synthesis of Potent p38α Mitogen-Activated Protein Kinase Inhibitors
- Field : Biochemistry
- Application : 2-Bromo-5-phenylpyridine has been used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors .
- Method : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .
将来の方向性
特性
IUPAC Name |
2-bromo-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOAXRDXTGCPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376532 | |
| Record name | 2-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-phenylpyridine | |
CAS RN |
107351-82-6 | |
| Record name | 2-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

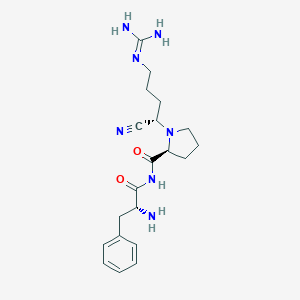
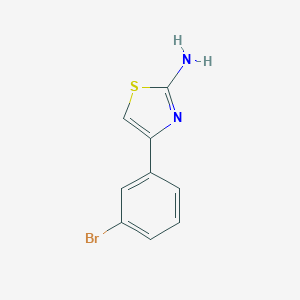
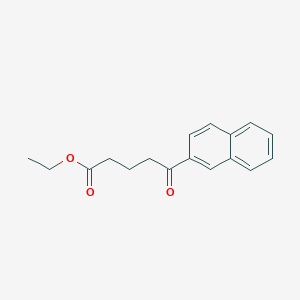
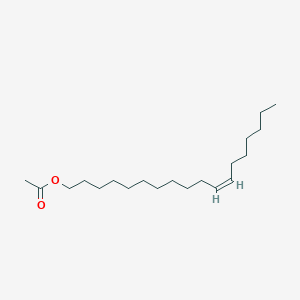
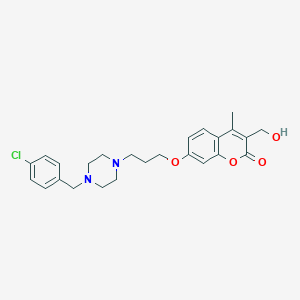
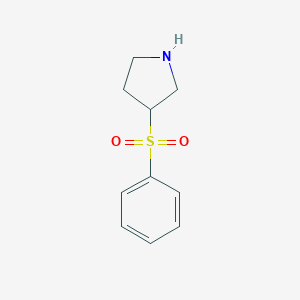

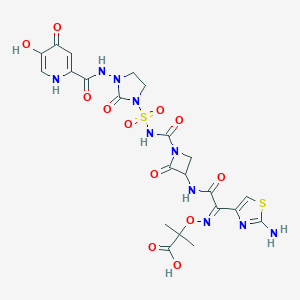
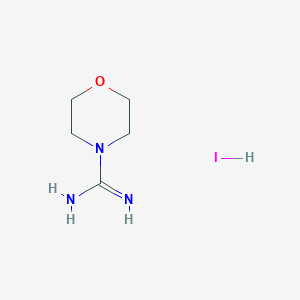
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)
